molecular formula C6H11NO3 B1141833 (2S,3R,5S)-3-Hydroxy-5-methylpyrrolidine-2-carboxylicacid CAS No. 114717-05-4

(2S,3R,5S)-3-Hydroxy-5-methylpyrrolidine-2-carboxylicacid

Cat. No.: B1141833
CAS No.: 114717-05-4
M. Wt: 145.15644
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,5S)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,5S)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry is achieved. For example, the synthesis might start with a chiral pyrrolidine derivative, followed by hydroxylation and carboxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,5S)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Mechanism of Action

The mechanism of action of (2S,3R,5S)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and thus affecting various biochemical processes. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Properties

CAS No.

114717-05-4

Molecular Formula

C6H11NO3

Molecular Weight

145.15644

Synonyms

L-Proline, 3-hydroxy-5-methyl-, (2alpha,3alpha,5alpha)- (9CI)

Origin of Product

United States

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